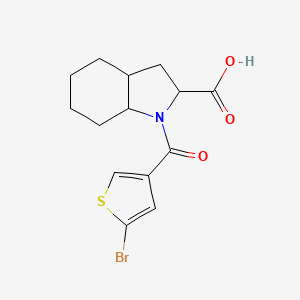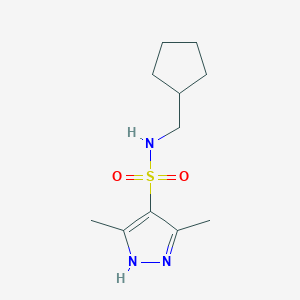![molecular formula C13H20F3NO4 B7541308 1-[3-(2,2,2-Trifluoroethoxy)propanoylamino]cycloheptane-1-carboxylic acid](/img/structure/B7541308.png)
1-[3-(2,2,2-Trifluoroethoxy)propanoylamino]cycloheptane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(2,2,2-Trifluoroethoxy)propanoylamino]cycloheptane-1-carboxylic acid, commonly known as TPAC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. TPAC is a cyclic amino acid derivative that is structurally similar to the neurotransmitter γ-aminobutyric acid (GABA). In
Mechanism of Action
TPAC acts as a 1-[3-(2,2,2-Trifluoroethoxy)propanoylamino]cycloheptane-1-carboxylic acid receptor agonist, binding to the 1-[3-(2,2,2-Trifluoroethoxy)propanoylamino]cycloheptane-1-carboxylic acid receptor and enhancing the inhibitory effects of 1-[3-(2,2,2-Trifluoroethoxy)propanoylamino]cycloheptane-1-carboxylic acid on neuronal activity. This results in a decrease in neuronal excitability, leading to anxiolytic and anticonvulsant effects. TPAC also inhibits the release of glutamate, a neurotransmitter involved in pain signaling, leading to potential analgesic effects.
Biochemical and Physiological Effects:
Studies have shown that TPAC has anxiolytic, anticonvulsant, and potential analgesic effects. TPAC has been shown to increase the activity of the 1-[3-(2,2,2-Trifluoroethoxy)propanoylamino]cycloheptane-1-carboxylic acid receptor, leading to a decrease in neuronal excitability. TPAC also inhibits the release of glutamate, a neurotransmitter involved in pain signaling, leading to potential analgesic effects.
Advantages and Limitations for Lab Experiments
TPAC has advantages in lab experiments due to its potential therapeutic applications and its ability to act as a 1-[3-(2,2,2-Trifluoroethoxy)propanoylamino]cycloheptane-1-carboxylic acid receptor agonist. However, TPAC has limitations in lab experiments due to its potential toxicity and lack of specificity for the 1-[3-(2,2,2-Trifluoroethoxy)propanoylamino]cycloheptane-1-carboxylic acid receptor.
Future Directions
Future research on TPAC should focus on its potential therapeutic applications in various neurological and psychiatric disorders. Studies should also explore the potential toxicity and specificity of TPAC for the 1-[3-(2,2,2-Trifluoroethoxy)propanoylamino]cycloheptane-1-carboxylic acid receptor. Additionally, further research should investigate the potential analgesic effects of TPAC and its mechanism of action in pain signaling. Overall, TPAC has significant potential as a therapeutic agent, and further research is needed to fully understand its potential applications.
Synthesis Methods
TPAC can be synthesized through a multistep process involving the reaction of 1,4-cycloheptadiene with trifluoroethanol, followed by the reaction with N-(tert-butoxycarbonyl)-3-aminopropanoic acid. The resulting product is then subjected to a series of chemical reactions to yield TPAC.
Scientific Research Applications
TPAC has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. Studies have shown that TPAC acts as a 1-[3-(2,2,2-Trifluoroethoxy)propanoylamino]cycloheptane-1-carboxylic acid receptor agonist and has anxiolytic and anticonvulsant effects. TPAC has also been shown to have potential as a treatment for neuropathic pain, as it inhibits the release of glutamate, a neurotransmitter involved in pain signaling.
properties
IUPAC Name |
1-[3-(2,2,2-trifluoroethoxy)propanoylamino]cycloheptane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20F3NO4/c14-13(15,16)9-21-8-5-10(18)17-12(11(19)20)6-3-1-2-4-7-12/h1-9H2,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMDNWVFUCJDLFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C(=O)O)NC(=O)CCOCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2,2,2-Trifluoroethoxy)propanoylamino]cycloheptane-1-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7541237.png)
![1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]piperidine-3-carboxylic acid](/img/structure/B7541254.png)

![1-[(E)-3-(5-chloro-1,3-dimethylpyrazol-4-yl)prop-2-enoyl]piperidine-3-carboxylic acid](/img/structure/B7541260.png)
![1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidine-2-carboxylic acid](/img/structure/B7541265.png)

![2-(2-bromophenyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B7541275.png)
![2-(2-iodophenyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B7541280.png)


![4-[[(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl]-methylamino]butanoic acid](/img/structure/B7541302.png)
![[2-(Cyclopropylamino)-2-oxoethyl] 2-(2-bicyclo[2.2.1]heptanyl)acetate](/img/structure/B7541315.png)
![4-[(1-Methylpyrazol-4-yl)sulfonylamino]butanoic acid](/img/structure/B7541318.png)
